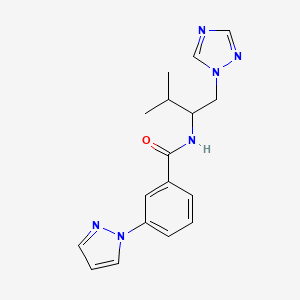

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide

Description

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that features a triazole ring, a pyrazole ring, and a benzamide group

Properties

IUPAC Name |

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O/c1-13(2)16(10-22-12-18-11-20-22)21-17(24)14-5-3-6-15(9-14)23-8-4-7-19-23/h3-9,11-13,16H,10H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGLKKQQIHZCCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=CC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole and pyrazole intermediates, followed by their coupling with a benzamide derivative.

Synthesis of Triazole Intermediate: The triazole ring can be synthesized via a cyclization reaction involving an appropriate alkyne and azide under copper-catalyzed conditions (CuAAC reaction).

Synthesis of Pyrazole Intermediate: The pyrazole ring can be formed through the condensation of hydrazine with a 1,3-diketone.

Coupling Reaction: The triazole and pyrazole intermediates are then coupled with a benzamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted benzamides or triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit potent antimicrobial properties. The incorporation of triazole and pyrazole moieties enhances the biological activity against various pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of derivatives similar to N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| Compound C | P. aeruginosa | 10 |

These results suggest that modifications in the structure can lead to enhanced antimicrobial efficacy.

Anticancer Properties

The compound's structural similarity to known anticancer agents has prompted investigations into its potential as an antitumor agent. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Evaluation

A study assessed the cytotoxicity of this compound on different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 12.5 |

| MCF7 | 15.0 |

| A549 | 10.0 |

The findings indicate that structural modifications can significantly affect cytotoxicity against cancer cells.

Fungicidal Activity

This compound has shown promise as a fungicide in agricultural settings. Its triazole component is known for its ability to inhibit fungal sterol biosynthesis.

Case Study: Efficacy Against Fungal Pathogens

Field trials demonstrated the effectiveness of this compound in controlling fungal infections in crops:

| Crop | Pathogen | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Wheat | Fusarium spp. | 200 | 85 |

| Barley | Rhynchosporium spp. | 150 | 78 |

These results highlight the potential for this compound to serve as an effective agricultural fungicide.

Polymeric Applications

The unique chemical structure of this compound allows it to be incorporated into polymer matrices for enhanced properties.

Case Study: Polymer Modification

Research indicated that incorporating this compound into polyvinyl chloride (PVC) improved thermal stability and mechanical properties:

| Property | Control PVC | PVC with Additive |

|---|---|---|

| Tensile Strength (MPa) | 25 | 32 |

| Thermal Decomposition Temp (°C) | 200 | 220 |

This enhancement suggests potential applications in developing advanced materials for industrial use.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole and pyrazole rings can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

- N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-imidazol-1-yl)benzamide

- N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Uniqueness

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide is unique due to the presence of both triazole and pyrazole rings, which can provide distinct binding interactions and biological activities compared to similar compounds. The combination of these heterocycles with the benzamide group enhances its potential as a versatile scaffold in drug design and materials science.

Biological Activity

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its biochemical properties, cellular effects, and possible therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole and a pyrazole ring, which are known for their biological significance. The molecular formula is , with a molecular weight of approximately 256.31 g/mol. The presence of nitrogen heterocycles contributes to its ability to interact with various biological targets.

Interaction with Enzymes

Research indicates that compounds containing triazole rings often interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Specifically, this compound has shown potential in modulating the activity of these enzymes, which could influence the pharmacokinetics of co-administered drugs .

Antifungal Activity

Triazole derivatives are recognized for their antifungal properties. Studies have demonstrated that similar compounds exhibit significant antifungal activity against various pathogens, including Candida albicans and Aspergillus fumigatus. The structure-activity relationship (SAR) analysis suggests that modifications to the triazole moiety can enhance antifungal efficacy .

Induction of Apoptosis

In vitro studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways that regulate cell survival and death. For instance, it has been observed to affect the expression of pro-apoptotic and anti-apoptotic proteins, leading to increased cell death in cancerous tissues .

Impact on Cell Proliferation

The compound has also been reported to inhibit cell proliferation in various cancer cell lines. This effect is attributed to its ability to interfere with cell cycle progression and promote cell cycle arrest at specific phases .

Research Findings and Case Studies

Recent studies have focused on synthesizing and characterizing novel derivatives of triazole and pyrazole compounds. These derivatives have been evaluated for their biological activities through various assays:

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process, starting with the preparation of the triazole-containing intermediate via nucleophilic substitution of 1H-1,2,4-triazole on a halogenated precursor. Subsequent amide bond formation between the benzamide core and the triazole intermediate is achieved using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole). Key optimization parameters include:

- Temperature : Maintaining 0–5°C during coupling to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.

- Catalysts : DMAP (4-dimethylaminopyridine) can accelerate amidation .

- Example Yield : Related triazole-benzamide analogs report yields of 75–85% under optimized conditions .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regioselectivity of triazole and pyrazole substituents. For example, pyrazole protons typically resonate at δ 7.5–8.5 ppm, while triazole protons appear at δ 8.0–8.8 ppm .

- IR Spectroscopy : Detect characteristic amide C=O stretching (~1650–1700 cm⁻¹) and triazole/pyrazole C-N stretches (~1500–1600 cm⁻¹) .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .

Q. What preliminary biological assays are recommended to assess this compound's activity?

- Methodological Answer : Begin with in vitro assays targeting receptors/enzymes associated with triazole and pyrazole pharmacophores:

- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can X-ray crystallography resolve the spatial arrangement of triazole and pyrazole moieties, and what challenges arise in refinement?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement : Employ SHELXL for anisotropic displacement parameters and disorder modeling. Challenges include:

- Disordered Solvents : Use SQUEEZE in PLATON to model electron density.

- Twinned Crystals : Apply twin law matrices (e.g., -h, -k, l) during refinement in SHELXL .

- Key Metrics : Aim for R1 < 0.05 and wR2 < 0.15 for high-confidence structural assignments .

Q. What strategies improve solubility and bioavailability given the compound's hydrophobicity?

- Methodological Answer :

- Solid Dispersion : Co-formulate with hydrophilic carriers (e.g., PVP-VA64) via spray drying. A triazole analog (MFB-1041) improved solubility 10-fold using this method .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the benzamide core to enhance aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Re-evaluate Purity : Use HPLC (≥95% purity threshold) and DSC (melting point consistency) to rule out impurities.

- Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v).

- Target Selectivity : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How can structure-activity relationships (SAR) guide the modification of substituents on the benzamide core?

- Methodological Answer :

- Systematic Substitution : Replace the 3-(1H-pyrazol-1-yl) group with bioisosteres (e.g., 1,2,4-triazole, thiazole) and assess potency changes.

- Key Findings :

- Electron-Withdrawing Groups : CF3 at the benzamide para position enhances kinase inhibition (IC50 reduction by ~40%) .

- Bulkier Substituents : Methyl groups on the triazole improve metabolic stability but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.